Parecoxib-D3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

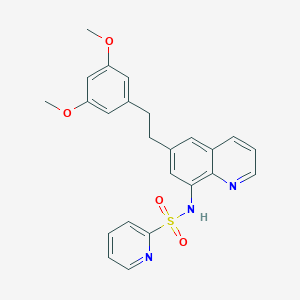

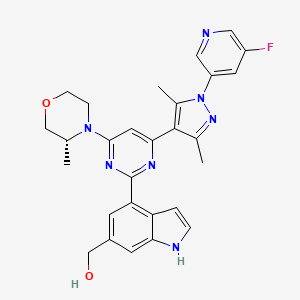

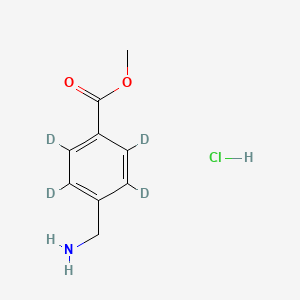

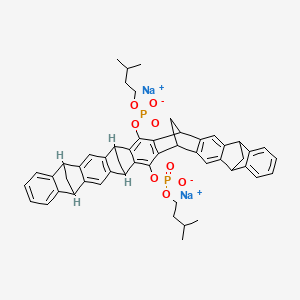

Parecoxib-D3 is a deuterated form of parecoxib, a selective cyclooxygenase-2 inhibitor. Parecoxib is a water-soluble and injectable prodrug of valdecoxib, used primarily for the short-term management of perioperative pain. It is marketed under the brand name Dynastat in the European Union .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of parecoxib involves the reaction of 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonyl chloride with propionamide. The reaction is typically carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of parecoxib follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, with stringent control over reaction conditions to ensure consistent product quality. The final product is typically formulated as a freeze-dried powder for reconstitution before administration .

Analyse Des Réactions Chimiques

Types of Reactions

Parecoxib undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction. The primary reaction is the enzymatic hydrolysis of parecoxib to its active form, valdecoxib .

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis in the liver, primarily involving cytochrome P450 enzymes such as CYP3A4 and CYP2C9.

Oxidation: Oxidative metabolism by cytochrome P450 enzymes.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Major Products Formed

The major product formed from the hydrolysis of parecoxib is valdecoxib, which is the active form responsible for its pharmacological effects .

Applications De Recherche Scientifique

Chemistry

In chemistry, parecoxib is used as a model compound to study the behavior of selective cyclooxygenase-2 inhibitors and their interactions with various enzymes and receptors .

Biology

In biological research, parecoxib is used to investigate the role of cyclooxygenase-2 in inflammation and pain pathways. It serves as a tool to understand the molecular mechanisms underlying these processes .

Medicine

In medicine, parecoxib is primarily used for the management of postoperative pain. It is administered intravenously or intramuscularly to provide rapid pain relief in patients who cannot take oral medications .

Industry

In the pharmaceutical industry, parecoxib is used in the development of new analgesic formulations and as a reference standard in quality control processes .

Mécanisme D'action

Parecoxib exerts its effects by selectively inhibiting the enzyme cyclooxygenase-2, which is involved in the synthesis of pro-inflammatory prostaglandins from arachidonic acid. By inhibiting cyclooxygenase-2, parecoxib reduces the production of these prostaglandins, thereby alleviating pain and inflammation . The molecular targets include cyclooxygenase-2 and related signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

Celecoxib: Another selective cyclooxygenase-2 inhibitor used for the treatment of pain and inflammation.

Rofecoxib: A selective cyclooxygenase-2 inhibitor that was withdrawn from the market due to safety concerns.

Valdecoxib: The active metabolite of parecoxib, used for similar indications.

Uniqueness

Parecoxib is unique in its rapid onset of action and its suitability for perioperative pain management due to its injectable formulation. Unlike other cyclooxygenase-2 inhibitors, parecoxib can be administered parenterally, making it a valuable option for patients who cannot take oral medications .

Propriétés

Formule moléculaire |

C19H18N2O4S |

|---|---|

Poids moléculaire |

373.4 g/mol |

Nom IUPAC |

N-[4-[3-phenyl-5-(trideuteriomethyl)-1,2-oxazol-4-yl]phenyl]sulfonylpropanamide |

InChI |

InChI=1S/C19H18N2O4S/c1-3-17(22)21-26(23,24)16-11-9-14(10-12-16)18-13(2)25-20-19(18)15-7-5-4-6-8-15/h4-12H,3H2,1-2H3,(H,21,22)/i2D3 |

Clé InChI |

TZRHLKRLEZJVIJ-BMSJAHLVSA-N |

SMILES isomérique |

[2H]C([2H])([2H])C1=C(C(=NO1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)NC(=O)CC |

SMILES canonique |

CCC(=O)NS(=O)(=O)C1=CC=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

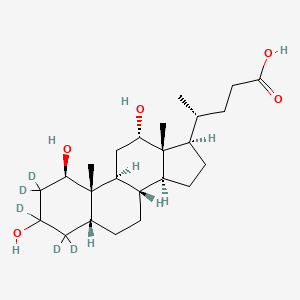

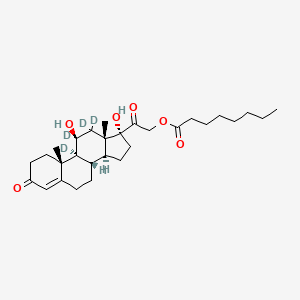

![(8R,9S,13S,14S,17S)-1,2,16,16,17-pentadeuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B12413955.png)

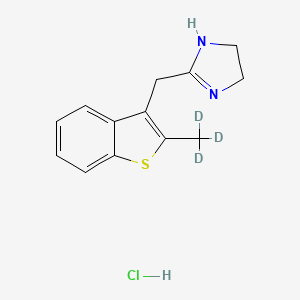

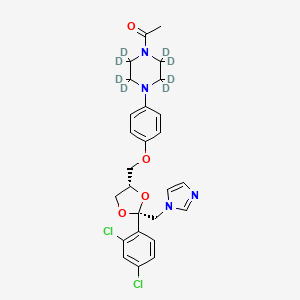

![(3S,7aR)-2,3,7,7a-Tetrahydro-2,2-dimethyl-5-(phenylmethyl)-imidazo[5,1-b]thiazole-3,7-dicarboxylic Acid-d5](/img/structure/B12413991.png)